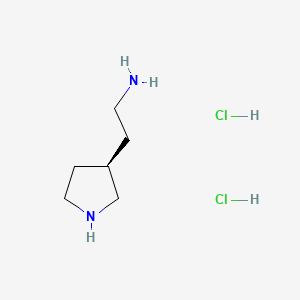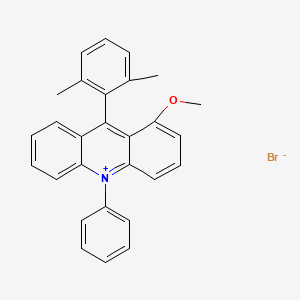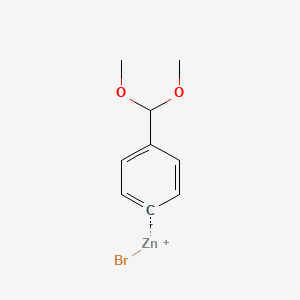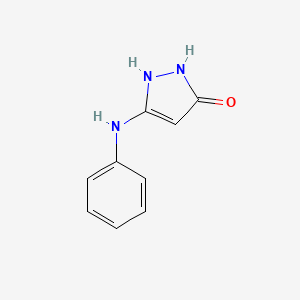
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The general reaction scheme is as follows:
-
Reaction of Phenylhydrazine with Ethyl Acetoacetate
Reagents: Phenylhydrazine, Ethyl Acetoacetate
Conditions: Acidic or Basic Medium
Intermediate: Hydrazone
-
Cyclization to Form Pyrazolone Ring
Conditions: Heating or Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives with various oxidation states.
Reduction: Hydrazine derivatives.
Substitution: Functionalized pyrazolone compounds with diverse substituents.
Applications De Recherche Scientifique
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It is also studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cell proliferation. The exact mechanism varies depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazole: A closely related compound with a simpler structure and diverse applications.
Indolone: Shares structural similarities and is studied for its anticancer properties.
Uniqueness
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the resulting biological activities. Its phenylamino group imparts distinct chemical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
5-anilino-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c13-9-6-8(11-12-9)10-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13) |
Clé InChI |
LDMAOUXUQBLNTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=O)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


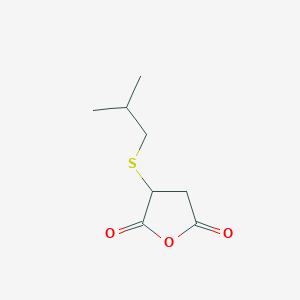
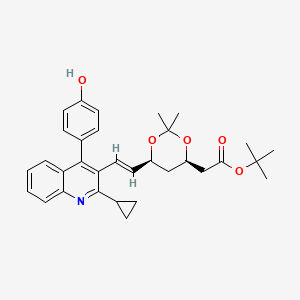
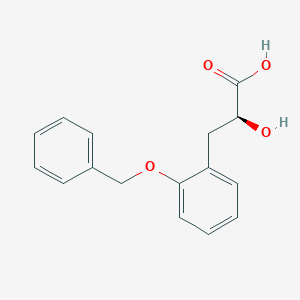

![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
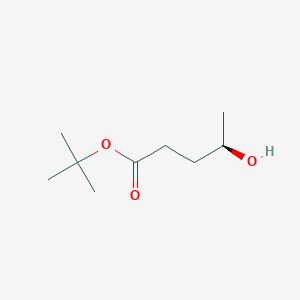



![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
